1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
CAS No.: 872987-37-6
Cat. No.: VC11907113
Molecular Formula: C21H21N5OS
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872987-37-6 |
|---|---|
| Molecular Formula | C21H21N5OS |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 1-(4-phenylpiperazin-1-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone |
| Standard InChI | InChI=1S/C21H21N5OS/c27-21(26-13-11-25(12-14-26)18-6-2-1-3-7-18)16-28-20-9-8-19(23-24-20)17-5-4-10-22-15-17/h1-10,15H,11-14,16H2 |
| Standard InChI Key | RMZFRWOYXJFECM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4 |
Introduction
The compound 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic molecule featuring a piperazine ring linked to a phenyl group and a pyridazinyl sulfanyl moiety. This compound belongs to a broader class of piperazine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions, including the formation of the piperazine core, attachment of the phenyl group, and incorporation of the pyridazinyl sulfanyl moiety. Specific synthesis protocols may vary based on the availability of starting materials and desired yields.
Biological Activity and Applications
Piperazine derivatives are known for their wide range of biological activities, including antihistaminic, antiparasitic, and antifungal properties . The specific biological activity of 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its interactions with biological targets, which could be explored through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume